Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique chemical structure, which includes a phenyl group and a carboxylate ester, making it a valuable molecule in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the reaction of phthalic anhydride with aniline to form the intermediate isoindole-1,3-dione. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other isoindole derivatives such as:
Phthalic anhydride: A precursor in the synthesis of isoindole derivatives, but lacks the ester and phenyl groups.
N-phenylphthalimide: Similar structure but without the ester group, used in different synthetic applications.
Isoindoline-1,3-dione: The core structure of the compound, used as an intermediate in various organic syntheses.
The uniqueness of this compound lies in its combination of the isoindole core with the phenyl and ester groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)11-8-9-13-14(10-11)16(20)18(15(13)19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
DNOVQGNNZLRPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.